3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
The compound 3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted at the 3- and 4-positions with chlorine and fluorine, respectively. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl group, which is further substituted with a tetrahydrothiophen-3-yl moiety.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2S2/c17-15-9-14(1-2-16(15)18)24(21,22)19-10-12-3-6-20(7-4-12)13-5-8-23-11-13/h1-2,9,12-13,19H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIICKNSVAFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many sulfonamide compounds interact with their targets by mimicking the natural substrate of an enzyme, thereby inhibiting its function
Biochemical Pathways
Sulfonamides are generally known to interfere with bacterial folic acid synthesis, but it’s unclear if this compound has the same effect
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target. .
Biological Activity
3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound generally involves the reaction of piperidine derivatives with sulfonamide precursors. A typical synthetic pathway includes:
- Formation of Piperidine Derivative : The piperidine ring is synthesized through standard cyclization methods.
- Coupling Reaction : The piperidine derivative is then coupled with a sulfonamide moiety, often utilizing palladium-catalyzed reactions to enhance yield and selectivity.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer activity . For instance, related sulfonamide derivatives have shown potent inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and hypopharyngeal tumors (FaDu) .
Table 1: Inhibitory Concentration (IC50) Values of Related Compounds
| Compound Name | IC50 (μM) in MDA-MB-231 | IC50 (μM) in FaDu |
|---|---|---|
| Compound A | 0.126 | 0.87 |
| Compound B | 0.15 | 1.75 |
| 3-chloro... | TBD | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and metastasis. For example, some studies have highlighted the role of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, as potential targets .
Selectivity and Safety
One of the notable features of these compounds is their selectivity towards cancer cells over normal cells, providing a therapeutic window that minimizes side effects. For instance, certain derivatives demonstrated a 20-fold greater effect on cancer cells compared to non-cancerous cells , indicating a promising safety profile .
Study 1: Efficacy in Animal Models
A pharmacodynamic study using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related sulfonamide compounds significantly inhibited tumor growth compared to control groups. The study reported a reduction in metastatic nodules following prolonged administration, suggesting effective systemic delivery and action .
Study 2: Mechanistic Insights
In vitro assays revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways. For example, an increase in caspase 9 levels was observed, indicating the activation of intrinsic apoptotic pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
*Estimated based on structural analysis.
Key Observations:
Core Structure : All compounds share a chloro-fluoro-benzenesulfonamide core, but substitutions on the sulfonamide nitrogen vary significantly.
Heterocyclic Moieties: The target compound incorporates a tetrahydrothiophen-3-yl-piperidinylmethyl group, which combines sulfur and nitrogen heterocycles. This may enhance lipophilicity and metabolic stability compared to simpler piperidine derivatives . The analog in replaces the piperidine-tetrahydrothiophene system with a pyridazinyl-ethyl group and methoxyphenyl, introducing hydrogen-bonding capabilities via the pyridazinone ring.
The ureidopyrimidine group in and tetrahydropyrimidine-carboxamide in are bulkier, likely influencing target selectivity (e.g., kinase inhibition or herbicidal activity).
Physicochemical Comparison:
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~404.9 | 417.9 | 437.9 |
| Predicted LogP* | ~2.5 (moderate) | ~2.1 (polar OH) | ~1.8 (pyridazinyl) |
| Solubility | Likely low | Moderate (OH) | Moderate (polar O) |
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
